4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide
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Overview
Description
4-(4-Acetamidobenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetamidobenzenesulfonamido)benzamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 4-(4-acetamidobenzenesulfonamido)benzamide can be scaled up using similar synthetic routes. The use of advanced techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidobenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Various reagents such as azides and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Derivatives with different functional groups, such as azides.
Scientific Research Applications
4-(4-Acetamidobenzenesulfonamido)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-acetamidobenzenesulfonamido)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can exert its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: A metabolite of asulam and sulfanilamide, known for its inhibitory effects on carbonic anhydrase enzymes.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
4-(4-Acetamidobenzenesulfonamido)benzamide is unique due to its dual functional groups (acetamido and sulfonamido) attached to the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10(19)17-12-6-8-14(9-7-12)23(21,22)18-13-4-2-11(3-5-13)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19) |
InChI Key |
PAVMVENJENUYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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